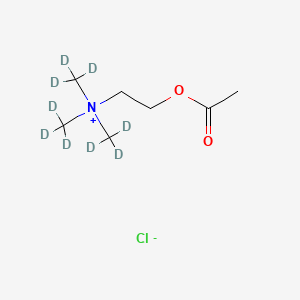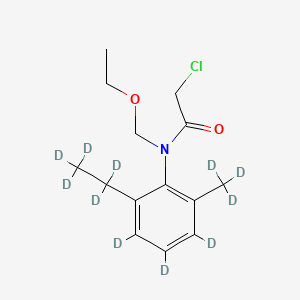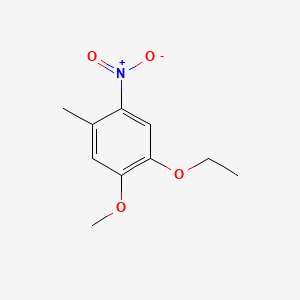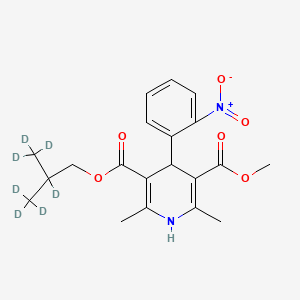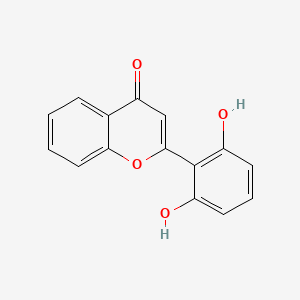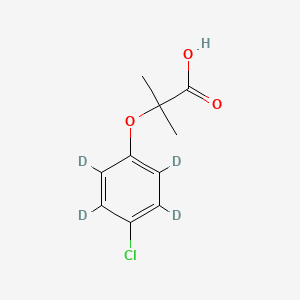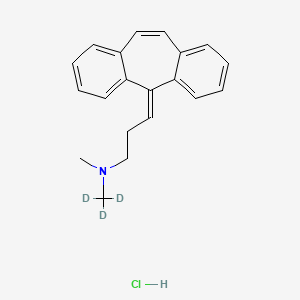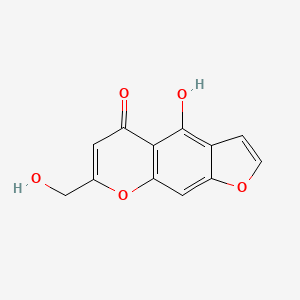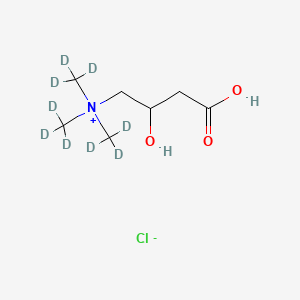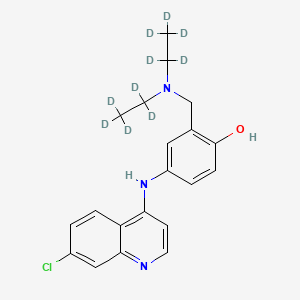
Amodiaquine-d10
Vue d'ensemble
Description
Amodiaquine-d10 est une forme deutérée de l’amodiaquine, un composé de la 4-aminoquinoléine. Il est principalement utilisé comme étalon interne pour la quantification de l’amodiaquine dans diverses applications analytiques, en particulier en spectrométrie de masse. L’amodiaquine elle-même est un médicament antipaludique qui est utilisé depuis des décennies pour traiter et prévenir le paludisme, en particulier dans les régions où la résistance à d’autres médicaments antipaludiques est répandue .
Applications De Recherche Scientifique
Amodiaquine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amodiaquine and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of amodiaquine.
Medicine: Used in clinical research to monitor drug levels and efficacy in patients undergoing antimalarial treatment.
Industry: Utilized in the quality control of pharmaceutical formulations containing amodiaquine
Mécanisme D'action
L’Amodiaquine-d10, comme l’amodiaquine, exerce ses effets en inhibant l’activité de l’hème polymérase dans le parasite du paludisme, Plasmodium falciparum. Cette inhibition conduit à l’accumulation d’hème libre, qui est toxique pour le parasite. Le médicament se lie à l’hème libre, empêchant sa détoxification et conduisant à la perturbation de la fonction membranaire du parasite .
Analyse Biochimique
Biochemical Properties
Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by this compound, which contributes to its anti-inflammatory effects. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, this compound affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, this compound binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of this compound can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, this compound can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Amodiaquine-d10 implique l’incorporation d’atomes de deutérium dans la molécule d’amodiaquine. Cela peut être réalisé par différentes voies de synthèse, notamment l’utilisation de réactifs et de solvants deutérés. Une méthode courante implique la réaction du 4-[(7-chloroquinoléin-4-yl)amino]-2-[(diéthylamino)méthyl]phénol avec de l’éthylamine deutérée dans des conditions contrôlées pour remplacer les atomes d’hydrogène par du deutérium .
Méthodes de production industrielle
La production industrielle de l’this compound implique généralement une synthèse à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir le marquage isotopique souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L’Amodiaquine-d10 subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former son dérivé N-oxyde correspondant.
Réduction : Le composé peut être réduit pour former son dérivé amine primaire.
Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie chloroquinoléine
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques
Principaux produits formés
Oxydation : Dérivés N-oxyde.
Réduction : Dérivés amine primaire.
Substitution : Divers dérivés quinoléine substitués
Applications de la recherche scientifique
L’this compound est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications comprennent :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de l’amodiaquine et de ses métabolites.
Biologie : Employé dans des études impliquant le métabolisme et la pharmacocinétique de l’amodiaquine.
Médecine : Utilisé dans la recherche clinique pour surveiller les niveaux médicamenteux et l’efficacité chez les patients sous traitement antipaludique.
Industrie : Utilisé dans le contrôle de la qualité des formulations pharmaceutiques contenant de l’amodiaquine
Comparaison Avec Des Composés Similaires
L’Amodiaquine-d10 est comparée à d’autres composés similaires, tels que :
Chloroquine : Les deux sont des composés de la 4-aminoquinoléine avec des mécanismes d’action similaires. L’amodiaquine est efficace contre certaines souches de paludisme résistantes à la chloroquine.
Méfloquine : Un autre antipaludique avec une structure chimique différente mais une utilisation thérapeutique similaire.
Primaquine : Une 8-aminoquinoléine utilisée pour la guérison radicale du paludisme, en particulier pour prévenir les rechutes
Conclusion
L’this compound est un composé précieux dans la recherche scientifique, en particulier dans l’étude des médicaments antipaludiques. Son marquage isotopique stable en fait un outil essentiel pour la quantification et l’analyse dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie.
Propriétés
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675612 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189449-70-4 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the purpose of using Amodiaquine-d10 in the study?
A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.
Q2: How does the use of this compound as an internal standard contribute to the reliability of the analytical method?
A2: this compound, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)
